molecular formula C21H14F2N4O3S B3396546 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide CAS No. 1019101-11-1

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

Cat. No.: B3396546
CAS No.: 1019101-11-1
M. Wt: 440.4 g/mol
InChI Key: FGKAQYVJDOTRRE-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, a 3-methyl-1H-pyrazole moiety, and a 3,4-difluorobenzamide side chain. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in bioactive molecules, contributing to electron-rich aromatic interactions, while the pyrazole and thiazole heterocycles enhance metabolic stability and binding specificity . The 3,4-difluorobenzamide moiety introduces electronegative fluorine atoms, which can improve membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O3S/c1-11-6-19(25-20(28)13-2-4-14(22)15(23)7-13)27(26-11)21-24-16(9-31-21)12-3-5-17-18(8-12)30-10-29-17/h2-9H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKAQYVJDOTRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This suggests that this compound may affect similar pathways, leading to disruption of normal cell division and growth.

Result of Action

Similar compounds have been found to exhibit anticancer activity, with ic50 values ranging from 328 to 644 nm against certain cancer cell lines. This suggests that this compound may have similar effects, potentially inhibiting the growth and proliferation of cancer cells.

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzodioxole ring : Known for various biological activities.
  • Thiazole ring : Often associated with antimicrobial properties.
  • Pyrazole moiety : Linked to anti-inflammatory and anticancer activities.

The molecular formula is C22H17F2N4O4SC_{22}H_{17}F_{2}N_{4}O_{4}S, indicating the presence of fluorine, which may enhance biological activity through improved pharmacokinetic properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Compounds with similar structures often inhibit kinases and proteases, which are crucial in various signaling pathways related to cancer and inflammation.
  • Receptor Modulation : The potential to interact with specific receptors involved in disease processes could lead to therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

Compounds containing the benzodioxole and thiazole structures have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of cellular membranes or inhibition of vital metabolic pathways .

Anti-inflammatory Effects

The pyrazole component is often linked to anti-inflammatory effects. Research has shown that related compounds can reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityFindings
2-NitroimidazopyrazinonesAntitubercularEffective against M. tuberculosis, showing IC50 values in low micromolar range.
2-(benzo[d][1,3]dioxol-5-yl)thiazoleAnti-fibroticInhibited TGF-β1 expression in hepatic stellate cells, suggesting therapeutic potential in liver fibrosis.
BenzothioatesAntibacterialShowed good activity against pathogenic bacteria compared to standard treatments.

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements that contribute to its biological and chemical properties:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole Moiety : Often associated with anticancer properties.
  • Difluorobenzamide Group : Enhances lipophilicity and biological interactions.

These structural components enable the compound to interact with specific molecular targets, making it a valuable candidate for further research.

Medicinal Chemistry

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide has shown promise in the development of new therapeutic agents. Its potential applications include:

  • Anticancer Activity : Preliminary studies indicate that the compound can inhibit tumor growth by targeting cellular pathways involved in cancer progression. The thiazole and dioxole components enhance these effects through enzyme modulation and signaling pathway interference.
  • Anti-inflammatory Properties : Research suggests that derivatives of this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Biological Research

The compound is being investigated for its role as a lead compound in drug discovery. Its unique structure allows for the synthesis of various derivatives with differing biological activities:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation, which is vital in cancer therapy .
  • Signal Transduction Modulation : It potentially alters signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties .

Industrial Applications

In addition to its medicinal uses, this compound may find applications in:

  • Advanced Materials Production : Due to its chemical stability and reactivity, the compound could be utilized in creating polymers and coatings .

Antitumor Evaluation

A series of studies evaluated the antitumor effects of compounds structurally similar to this compound. These studies demonstrated that modifications to the thiazole and dioxole components significantly impacted the potency against various cancer cell lines .

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the benzamide moiety have resulted in compounds with improved efficacy against specific cancer types while maintaining low toxicity profiles .

Chemical Reactions Analysis

Thiazole Ring Reactivity

The thiazole core (C3H2NS) exhibits electrophilic substitution at the 4- and 5-positions. Key reactions include:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Halogenation Br₂/FeBr₃ or NBS (radical initiator)Bromination at C4 or C5; enhances bioactivity for SAR studies
Alkylation Alkyl halides, Cu(I) catalysisIntroduction of alkyl groups (e.g., methyl, propynyl) at C4 or C5
Cross-Coupling Suzuki-Miyaura (Pd catalysis)Aryl/heteroaryl substitution (e.g., pyridyl, thiophenyl) at C4/C5

Example : Substitution at C5 with 3-(trifluoromethyl)phenyl groups under Pd(PPh₃)₄ catalysis yields analogs with enhanced metabolic stability .

Pyrazole Ring Modifications

The 3-methyl-1H-pyrazole ring undergoes regioselective reactions due to its electron-rich nature:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Condensation Aldehydes/Ketones, base (NaOH/EtOH)Formation of propenones (e.g., with 2-hydroxyacetophenones)
Oxidative Cyclization DMSO-CuCl₂ or I₂Chromone derivatives via intramolecular cyclization
Hydrazine Cyclocondensation N₂H₄ in dioxane4,5-Dihydropyrazoline derivatives

Note : The methyl group at C3 of the pyrazole enhances steric hindrance, limiting substitution at adjacent positions .

Benzodioxole Ring Stability

The benzo[d] dioxole group is generally stable under mild conditions but susceptible to:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Acidic Hydrolysis H₂SO₄/HCl (concentrated)Ring-opening to form catechol derivatives
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitration at C5 or C6 positions (meta/para to oxygen)

Amide Bond Reactivity

The 3,4-difluorobenzamide group participates in:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Hydrolysis HCl/H₂O (reflux) or NaOH/EtOHCleavage to 3,4-difluorobenzoic acid and pyrazole-thiazole amine
Nucleophilic Aromatic Substitution K₂CO₃/DMF, nucleophiles (e.g., NH₃)Replacement of fluorine at C3/C4 (rare due to deactivation by electron-withdrawing groups)

Note : Fluorine atoms on the benzamide reduce electrophilicity, making substitution reactions challenging without directing groups .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data) .

  • Photolysis : UV light induces cleavage of the benzodioxole ring (λ > 300 nm) .

  • pH Sensitivity : Stable at pH 4–9; hydrolyzes in strong acid/base to catechol and benzamide fragments .

Metabolic Reactions

In vivo studies of analogs suggest:

  • Amide Hydrolysis : Liver microsomes convert the compound to 3,4-difluorobenzoic acid (t₁/₂ = 2.5 h) .

  • Oxidation : CYP3A4-mediated hydroxylation at the pyrazole methyl group .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Key Substituents Evidence Source
Target Compound Thiazole-pyrazole hybrid Benzo[d][1,3]dioxol-5-yl, 3-methylpyrazole, 3,4-difluorobenzamide -
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 2,4-Difluorobenzamide, 5-chloro
Compound 83 () Thiazole-cyclopropane hybrid Benzo[d][1,3]dioxol-5-yl, 4-(trifluoromethoxy)benzoyl, 2-methoxyphenyl
Compound 93 () Thiazole-cyclopropane hybrid Benzo[d][1,3]dioxol-5-yl, 4-chlorophenyl, 3-methoxybenzoyl
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1H-pyrazole-3-carboxamide () Pyrazole Benzo[1,3]dioxol-5-yl, 3,5-di-tert-butyl-4-hydroxyphenyl
  • Thiazole vs. Pyrazole Core : The target compound’s thiazole-pyrazole hybrid distinguishes it from pyrazole-centric analogs (e.g., ) or thiazole-cyclopropane hybrids (e.g., ). The dual heterocycle may enhance binding to targets requiring both planar (thiazole) and flexible (pyrazole) interactions.
  • Substituent Variability : Fluorine substituents in the target compound (3,4-difluoro) contrast with chlorinated () or methoxylated () analogs. Fluorine’s electronegativity and small atomic radius favor hydrophobic interactions and metabolic stability over bulkier groups like trifluoromethoxy () .

Electronic and Physicochemical Properties

Table 2: Predicted Properties Using Multiwfn ()

Property Target Compound Compound 83 () N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
Molecular Weight (g/mol) ~485 ~535 ~274
LogP (Lipophilicity) ~3.2 (estimated) ~3.8 ~2.5
Hydrogen Bond Acceptors 6 (amide, dioxolane, fluorine) 7 (amide, dioxolane, methoxy) 4 (amide, fluorine)
Aromatic π-Electron Density (e⁻/ų) High (benzo[d][1,3]dioxol-5-yl) Moderate (trifluoromethoxy) Low (chlorine, fluorine)
  • Electron Localization: The benzo[d][1,3]dioxol-5-yl group in the target compound provides high π-electron density, facilitating interactions with aromatic residues in enzyme binding pockets.
  • Lipophilicity : The target compound’s LogP (~3.2) suggests moderate membrane permeability, balancing the hydrophilic amide and hydrophobic fluorine/dioxolane groups. Compounds with higher LogP (e.g., ) may face solubility challenges .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

The synthesis typically involves multi-step protocols, starting with the condensation of a 1,5-diarylpyrazole core (e.g., 5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine) with fluorinated benzamide derivatives. Key intermediates include:

  • 3-methyl-1H-pyrazole-5-carboxamide derivatives (prepared via cyclocondensation of hydrazines with β-ketoesters).
  • 4-(benzo[d][1,3]dioxol-5-yl)thiazole-2-carboxylic acid (synthesized via Hantzsch thiazole formation using α-haloketones and thioureas) .
  • Fluorinated benzoyl chloride (introduced via nucleophilic acyl substitution). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H/13C^{13}C-NMR and LC-MS are critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H^1H-NMR and 13C^{13}C-NMR : Confirm regiochemistry of the pyrazole and thiazole rings, and fluorobenzamide substitution patterns.
  • FTIR : Validate carbonyl (C=O, ~1680 cm1^{-1}) and C-F stretches (~1200 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro enzyme inhibition assays : Target kinases or receptors relevant to the compound’s scaffold (e.g., anticonvulsant activity via GABAA_A modulation, as seen in structurally related pyrazole-thiazole hybrids) .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish baseline safety.
  • Solubility and stability tests : Assess pharmacokinetic potential in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazole-pyrazole coupling step?

  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling or CuI/1,10-phenanthroline for Ullmann-type reactions to enhance C-N bond formation.
  • Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reactivity and byproduct formation.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr conventional heating) while maintaining >85% yield .

Q. How can contradictions between computational docking predictions and experimental binding affinity data be resolved?

  • Re-docking with flexible active sites : Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein conformational changes.
  • Free-energy perturbation (FEP) calculations : Quantify binding energy differences between predicted and observed poses.
  • Crystallographic validation : Co-crystallize the compound with the target protein to resolve steric or electronic mismatches .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of the fluorobenzamide moiety?

  • Fluorine scan : Synthesize analogs with mono-/di-/tri-fluorination at the 3,4-positions to assess electronic effects on target engagement.
  • Bioisosteric replacement : Substitute difluorobenzamide with trifluoromethylpyridine or chlorobenzothiazole to probe steric tolerance.
  • Pharmacophore mapping : Overlay docking poses of active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., fluorine atoms) .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • 2D-NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in 1H^1H-NMR by correlating proton-proton and proton-carbon couplings.
  • Isotopic labeling : Introduce 19F^{19}F- or 15N^{15}N-labels to track chemical environments in complex mixtures.
  • Comparative crystallography : Cross-validate with structurally characterized analogs (e.g., pyrazole-thiazole hybrids in the Cambridge Structural Database) .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure consistency across labs .
  • Data validation : Use orthogonal techniques (e.g., NMR + HRMS + X-ray) to confirm structural assignments, especially for regioisomeric products .
  • Ethical compliance : Adhere to institutional guidelines for biological testing and computational data sharing.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
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N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

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